molecular formula C7H13NO2 B13518951 Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate

Cat. No.: B13518951
M. Wt: 143.18 g/mol
InChI Key: OKWXJIUYQBEZSH-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate is a chemical compound that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The cyclopropane ring is a common feature in pharmaceuticals and agrochemicals due to its unique ring strain, which can enhance metabolic stability and influence biological activity . Compounds featuring a cyclopropane core functionalized with both an ester and an aminoalkyl group, like this one, are of significant interest for constructing more complex molecules . This compound is particularly useful as a precursor in medicinal chemistry for the development of novel therapeutic agents. The methyl ester group can be hydrolyzed to a carboxylic acid or undergo other transformations, while the primary amino group enables the molecule to be incorporated into larger structures via amide bond formation or other coupling reactions . Research into similar cyclopropane derivatives has shown potential in various applications, including the synthesis of enzyme inhibitors and the development of treatments for inflammatory and respiratory diseases . The presence of the 2-aminoethyl side chain may contribute to favorable absorption and distribution characteristics in pharmacological studies, making it a compound of interest for pharmacokinetic evaluations . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-6(9)7(2-3-7)4-5-8/h2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWXJIUYQBEZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Cyclization of Nitroacetate Esters

One robust method involves using nitroacetic acid esters (such as ethyl nitroacetate or methyl nitroacetate) and 1,2-dihaloethane (e.g., glycol dibromide or 1,2-ethylene dichloride) as starting materials. The process includes:

  • Alkylation of the nitroacetate ester with 1,2-dihaloethane under reflux conditions (80–120 °C) in methylene dichloride solvent, catalyzed by sodium carbonate or wormwood salt.
  • Hydrocarbonylation cyclization to form the cyclopropane ring.
  • Reduction of the nitro group to an amino group using tin dichloride in methanol or ethanol at 15–20 °C.
  • Hydrolysis of the ester under basic conditions (sodium hydroxide or potassium hydroxide in methanol or ethanol) at 70–90 °C.
  • Purification by crystallization using 95% ethanol as solvent.

This method yields 1-aminocyclopropane-1-carboxylic acid derivatives with high purity and content, which can be further functionalized to the methyl ester form.

Halide Displacement and Reduction Route

Another approach starts from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate:

  • Conversion of the hydroxymethyl group to a bromide using phosphorus tribromide under basic conditions.
  • Nucleophilic substitution of the bromide with potassium cyanide in dimethyl sulfoxide to form the corresponding nitrile.
  • Reduction of the nitrile to the primary amine using lithium aluminum hydride.
  • Coupling of the amine with carboxylic acid derivatives (e.g., indole or azaindole carboxylic acids) to form amide intermediates.
  • Oxidation or further functional group transformations as needed to yield the target compound.

This method allows for selective functionalization and introduction of the aminoethyl side chain on the cyclopropane ring.

Cyclopropanation via Nitrogen Ylide Chemistry

A recent advanced method involves nitrogen ylide-mediated cyclopropanation:

  • Starting from vinyl-substituted pyrimidines or related olefins.
  • Reaction with nitrogen ylides generated in situ to form trans-cyclopropane carboxylic acid derivatives with high stereoselectivity.
  • Resolution of racemic mixtures by forming salts with chiral amines (e.g., (S)-1-(1-naphthyl)ethylamine) to achieve enantiomerically pure products.
  • The overall process is efficient, scalable, and avoids expensive catalysts or chromatographic purification steps.

Though this method was developed for pyrimidinyl cyclopropane acids, the underlying chemistry is applicable to the preparation of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate analogues with high trans selectivity and enantiomeric purity.

Hydrolysis and Esterification from Protected Intermediates

A patented process describes:

  • Starting from 1-N-acetyl-cyclopropane-1-carboxylic acid ethyl ester.
  • Hydrolysis under reflux with calcium hydroxide in water.
  • Acidification and isolation of 1-aminocyclopropane-1-carboxylic acid hydrochloride.
  • Treatment with propylene oxide in methanol to obtain free amino acid.
  • Subsequent esterification to methyl ester form can be achieved by standard Fischer esterification or other mild esterification methods.

This approach provides a high yield (up to 98%) of the amino acid intermediate, which can be converted to the methyl ester derivative under controlled conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Yield / Purity Notes
Alkylation-Cyclization of Nitroacetate Esters Nitroacetic acid ester, 1,2-dihaloethane Alkylation, cyclization, nitroreduction, hydrolysis 80–120 °C reflux, SnCl2 reduction at 15–20 °C, base hydrolysis at 70–90 °C High purity, crystallization purification Scalable, uses common reagents
Halide Displacement and Reduction Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate Bromination, cyanide substitution, LiAlH4 reduction PBr3 bromination, DMSO substitution, LAH reduction Moderate to high yields Multi-step, allows functional group diversity
Nitrogen Ylide Cyclopropanation Vinyl-substituted olefins Ylide cyclopropanation, chiral resolution Room temperature to mild heating 58% overall yield, >99% ee High stereoselectivity, scalable
Hydrolysis and Esterification from Protected Esters 1-N-acetyl-cyclopropane-1-carboxylic acid ethyl ester Hydrolysis, acidification, propylene oxide treatment Reflux with Ca(OH)2, acidification, 0–4 °C crystallization Up to 98% yield Well-established, high purity

Research Findings and Notes

  • The alkylation-cyclization method is favored for its simplicity and high purity output, suitable for industrial-scale synthesis.
  • The halide displacement route offers versatility in introducing different substituents on the cyclopropane ring, but requires careful handling of cyanide and strong reducing agents.
  • Nitrogen ylide-mediated cyclopropanation provides excellent stereochemical control and enantiomeric purity, important for pharmacological applications.
  • The hydrolysis and esterification approach is a classical method, reliable for producing amino acid derivatives, with the possibility of further functionalization.
  • Cyclopropane ring formation often involves Michael addition or intramolecular displacement reactions, with stereoselectivity influenced by substrate conformation and reaction conditions.
  • Reduction steps commonly employ tin dichloride or lithium aluminum hydride, with solvent and temperature control critical to avoid side reactions.
  • Purification by crystallization using ethanol or related solvents is a common and effective method to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

    Reduction: The ester group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to natural compounds makes it a useful tool for studying biological processes.

    Industry: Used as a plant growth regulator to enhance crop yield and quality.

Mechanism of Action

The mechanism by which Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In plants, it acts as an agonist of ethylene response, enhancing ethylene-related physiological processes such as root elongation and fruit ripening . The compound binds to ethylene receptors, triggering a cascade of signaling events that lead to the observed effects.

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacokinetic Trends in Cyclopropane Derivatives
Compound Type Substituent Bioactivity Trend Reference
Aminoethyl 2-aminoethyl Hypothesized balanced binding/steric effects
Aminophenyl 4-aminophenyl Enhanced aromatic interactions
Methylamino Methylamino Reduced steric hindrance

Biological Activity

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate (MACE) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

MACE is characterized by its cyclopropane ring fused with an aminoethyl group and a carboxylate moiety. This unique structure enables it to interact with various biological targets.

1. Antibacterial Activity

MACE has been investigated for its antibacterial properties. Studies indicate that it exhibits significant activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40-50 µg/mL29
P. aeruginosa40-50 µg/mL24
S. typhi40-50 µg/mL30
K. pneumoniae40-50 µg/mL19

In comparative studies, MACE demonstrated inhibition comparable to standard antibiotics such as ceftriaxone, suggesting its potential as an alternative antibacterial agent .

2. Anticancer Activity

Research has shown that MACE possesses notable cytotoxic effects against various cancer cell lines. The compound was evaluated for its efficacy against:

Cell LineIC50 (µM)
MCF-712.41
HCT-1169.71
PC32.29
HepG220.19

MACE's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to reduced cell viability in treated cancer cells .

3. Anti-Inflammatory Activity

In addition to its antibacterial and anticancer properties, MACE has shown promise in reducing inflammation. It was tested for its inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α:

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
MACE8978
Dexamethasone (control)8372

These results indicate that MACE could serve as a potential therapeutic agent in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the biological activities of MACE:

  • Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that MACE not only inhibited bacterial growth but also altered cell morphology and viability in a dose-dependent manner.
  • Cytotoxicity Against Cancer Cells : A comparative analysis of MACE against doxorubicin revealed that while doxorubicin is a well-known chemotherapeutic agent, MACE exhibited lower IC50 values in specific cancer lines, indicating its potential as a novel anticancer compound.
  • Inflammation Modulation : Research focusing on the modulation of inflammatory pathways showed that MACE effectively downregulated the expression of pro-inflammatory markers in vitro, suggesting its application in inflammatory disease management.

Q & A

Q. What analytical techniques identify byproducts in low-yield syntheses?

  • Methodological Answer: uses HRMS and ¹³C-NMR to detect impurities. For example:
  • HRMS (ESI+) identifies methyl ester hydrolysis products ([M+H]+ = 186.1).
  • ¹³C-NMR at δ 170–175 ppm confirms carboxylate intermediates.
  • Optimize purification via reverse-phase HPLC with acetonitrile/water gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.